molecular formula C13H22ClNO B4135249 4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride

4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B4135249
M. Wt: 243.77 g/mol
InChI Key: MLIGKAQRTNXNEY-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride is an organic compound that belongs to the class of amines and alcohols. It is characterized by the presence of an ethylbenzyl group attached to an amino group, which is further connected to a butanol chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride typically involves the following steps:

    Alkylation of Benzylamine: The initial step involves the alkylation of benzylamine with 1-bromo-4-ethylbenzene under basic conditions to form 4-ethylbenzylamine.

    Reductive Amination: The 4-ethylbenzylamine is then subjected to reductive amination with butanal in the presence of a reducing agent such as sodium cyanoborohydride to yield 4-[(4-ethylbenzyl)amino]-1-butanol.

    Formation of Hydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt of 4-[(4-ethylbenzyl)amino]-1-butanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: 4-[(4-ethylbenzyl)amino]butanone

    Reduction: 4-[(4-ethylbenzyl)amino]butane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylbenzyl group enhances its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds and ionic interactions with the active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylbenzyl)amino]-1-butanol hydrochloride
  • 4-[(4-chlorobenzyl)amino]-1-butanol hydrochloride
  • 4-[(4-fluorobenzyl)amino]-1-butanol hydrochloride

Uniqueness

4-[(4-Ethylphenyl)methylamino]butan-1-ol;hydrochloride is unique due to the presence of the ethyl group on the benzyl ring, which can influence its lipophilicity and reactivity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

4-[(4-ethylphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-2-12-5-7-13(8-6-12)11-14-9-3-4-10-15;/h5-8,14-15H,2-4,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIGKAQRTNXNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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